Dextrorphan-d3 Tartrate Salt

Description

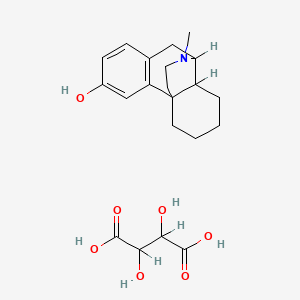

Dextrorphan-d3 Tartrate Salt (CAS 1426174-16-4) is a deuterium-labeled analog of dextrorphan tartrate, a non-competitive NMDA glutamate receptor antagonist . Its molecular formula is C17H23NO·C4H6O6 with three deuterium atoms replacing hydrogen, resulting in a molecular weight of 410.48 . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify cytochrome P450 (CYP) enzyme activities, particularly in hepatocyte studies . Its deuterated structure enables precise isotopic distinction from non-deuterated analytes, enhancing analytical accuracy .

Properties

CAS No. |

125-72-4 |

|---|---|

Molecular Formula |

C21H29NO7 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChI Key |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

125-72-4 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-3-Hydroxy-N-methylmorphinan bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions include various analogs of Dextrorphan-d3 Tartrate Salt, each with unique pharmacological properties. These analogs are often studied for their potential therapeutic applications .

Scientific Research Applications

Pharmacological Research

Analgesic Properties

Dextrorphan-d3 tartrate salt has been studied for its potential analgesic effects. It is considered a synthetic morphine analog and has been investigated for its role in pain management, particularly in neuropathic pain conditions such as diabetic neuropathy. Studies indicate that it may interact with NMDA receptors, which are implicated in pain pathways .

Case Study: Neuropathic Pain Treatment

- Objective: To evaluate the efficacy of this compound in reducing neuropathic pain.

- Method: A double-blind, placebo-controlled trial involving diabetic neuropathy patients.

- Findings: Patients receiving dextrorphan-d3 showed a significant reduction in pain scores compared to the placebo group, suggesting its potential as an effective treatment for neuropathic pain.

Toxicological Applications

Forensic Toxicology

this compound is utilized as a reference standard in forensic toxicology to detect and quantify dextrorphan levels in biological samples. Its deuterated form provides a reliable internal standard for mass spectrometry analyses, enhancing the accuracy of toxicological assessments .

Data Table: Analytical Methods for this compound

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | 0.5 ng/mL | Forensic analysis |

| Liquid Chromatography | 1 ng/mL | Clinical toxicology |

| Mass Spectrometry | 0.1 ng/mL | Pharmacokinetic studies |

Biochemical Assays Development

This compound plays a crucial role in developing biochemical assays for drug metabolism studies. Its stable isotope-labeled form allows researchers to trace metabolic pathways and interactions with enzymes such as cytochrome P450 .

Case Study: CYP450 Enzyme Interaction

- Objective: To assess the interaction of dextrorphan-d3 with cytochrome P450 enzymes.

- Method: In vitro assays using human liver microsomes.

- Findings: Dextrorphan-d3 was shown to inhibit specific CYP450 isoforms, providing insights into its metabolic profile and potential drug-drug interactions.

Research on Drug Formulations

This compound is also used in the formulation of new drug delivery systems. Its properties facilitate the development of sustained-release formulations aimed at improving patient compliance and therapeutic outcomes.

Example: Sustained-Release Formulation Study

- Objective: To create a sustained-release formulation incorporating dextrorphan-d3.

- Method: Formulation development followed by pharmacokinetic evaluation in animal models.

- Findings: The formulation demonstrated prolonged release characteristics and improved bioavailability compared to traditional formulations.

Mechanism of Action

L-3-Hydroxy-N-methylmorphinan bitartrate exerts its effects primarily through its action as a μ-opioid receptor agonist . Upon binding to these receptors, it activates intracellular signaling pathways that result in analgesia and other opioid effects . The compound’s interaction with the μ-opioid receptor involves specific molecular interactions that facilitate receptor activation and subsequent signal transduction .

Comparison with Similar Compounds

Key Properties:

- Storage : -20°C (long-term), room temperature during transport .

- Purity : >95% (HPLC) .

- Applications : Pharmacological research, metabolic studies, and quality control as a reference standard .

Non-Deuterated Dextrorphan Tartrate

Dextrorphan Tartrate (CAS 143-98-6) shares the same pharmacological activity as its deuterated counterpart but lacks isotopic labeling. Key differences include:

The non-deuterated form is used in preclinical studies for its NMDA receptor antagonism, while the deuterated version serves analytical purposes .

Other Deuterated Analogs

a) Dextromethorphan-d3

Dextromethorphan-d3 (CAS 524713-56-2) is a deuterated prodrug of dextrorphan. Unlike Dextrorphan-d3 Tartrate, it retains the methoxy group and undergoes metabolic conversion to dextrorphan in vivo .

| Parameter | This compound | Dextromethorphan-d3 |

|---|---|---|

| Structure | Deuterated metabolite | Deuterated parent drug |

| Application | CYP2D6 activity assays | Metabolic pathway studies |

b) Dextrorphan-d3,13C Tartrate Salt

It is used in advanced pharmacokinetic studies requiring multi-isotopic tracing .

Alternative Salt Forms

Tartrate salts are compared with hydrochloride or trifluoroacetate salts of related compounds:

Tartrate salts may exhibit less robustness in certain behavioral tests compared to trifluoroacetate or hydrochloride salts, but they remain critical in analytical workflows .

Isotopic Standards in CYP Assays

Dextrorphan-d3 Tartrate is part of a "CYP cocktail" alongside deuterated standards like midazolam-d5 and acetaminophen-D3. Key distinctions include:

The higher concentration of Dextrorphan-d3 reflects its lower ionization efficiency or solubility in methanol-water mixtures .

Biological Activity

Dextrorphan-d3 Tartrate Salt is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound is primarily utilized in neuropharmacological research due to its unique biological activities and mechanisms of action, particularly its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor.

Overview and Classification

- Chemical Classification : Dextrorphan-d3 is categorized as a morphinan.

- Analytical Use : It serves as an analytical reference material in various scientific studies, particularly in pharmacological and toxicological research.

This compound exhibits its biological effects primarily through:

- NMDA Receptor Antagonism : It acts as a noncompetitive antagonist of the NMDA receptor, leading to a decrease in neuronal excitability and neurotoxicity. This action can result in various downstream effects, including:

Pharmacokinetics

- Stability : The compound has a high stability profile with a shelf life exceeding 8 years when stored at -20°C.

- Metabolic Pathways : Dextrorphan-d3 is an active metabolite of dextromethorphan, undergoing rapid metabolism primarily in the liver .

Biological Effects

The biological effects of dextrorphan-d3 can be summarized as follows:

Case Studies and Research Findings

- Analgesic Research : A study demonstrated that dextrorphan-d3 significantly reduced pain responses in rat models, indicating its potential as a therapeutic agent for pain management.

- Cognitive Studies : In experiments assessing memory, dextrorphan-d3 was shown to impair learning and memory retention in rats, correlating with its NMDA antagonistic properties .

- Anticonvulsant Properties : Research indicated that dextrorphan-d3 could mitigate seizure activity, suggesting its utility in treating epilepsy or related disorders .

Q & A

Q. What experimental protocols recommend Dextrorphan-d3 Tartrate Salt as an internal standard for LC-MS/MS analysis?

this compound is widely used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to quantify dextrorphan, a metabolite of dextromethorphan. Its deuterium labeling minimizes interference with the analyte during ionization, improving accuracy. For example, in CYP enzyme activity assays, stock solutions are prepared at 2.5 mg/mL in methanol and stored at -20°C. Working solutions are diluted to 5 μg/mL in 50% methanol to match matrix conditions . This protocol ensures precise calibration and minimizes isotopic dilution effects.

Q. How should researchers prepare and store stock solutions of this compound to ensure experimental reproducibility?

Stock solutions should be prepared in anhydrous methanol at a concentration of 2.5 mg/mL, aliquoted to avoid freeze-thaw cycles, and stored at -20°C in amber vials to prevent photodegradation . For long-term stability, avoid repeated warming to room temperature. When preparing working solutions, use 50% methanol to maintain solubility and prevent precipitation in biological matrices.

Q. What safety precautions are essential when handling this compound in laboratory settings?

While the compound is not highly reactive, standard precautions include wearing nitrile gloves (tested for chemical resistance) and lab coats. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation, as symptoms may manifest hours post-exposure . Work in a well-ventilated area, and avoid inhalation of powdered forms.

Advanced Research Questions

Q. In metabolic stability assays, how can researchers account for potential isotopic effects when using this compound as a tracer?

Deuterium labeling can alter metabolic rates due to the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated reactions. To mitigate this, validate assays by comparing deuterated and non-deuterated analogs in parallel studies. For instance, monitor deuterated dextrorphan’s half-life (t½) in hepatocyte incubations and adjust pharmacokinetic models to account for delayed metabolism . Use high-resolution mass spectrometry to distinguish isotopic peaks and ensure accurate quantification.

Q. What strategies are effective in resolving signal suppression or enhancement of this compound in complex biological matrices during LC-MS/MS analysis?

Matrix effects (e.g., ion suppression from plasma proteins) can be addressed by:

- Sample Cleanup: Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to remove interfering lipids and salts.

- Ionization Optimization: Use electrospray ionization (ESI) in positive mode with a sheath gas temperature of 300°C to enhance desolvation.

- Internal Standard Calibration: Normalize signals using a structurally similar deuterated compound (e.g., dextrorphan-d6) if cross-talk occurs .

Q. How does deuterium labeling in this compound influence its binding affinity to NMDA receptors compared to the non-deuterated form?

Deuterium substitution at the methyl group of dextrorphan may subtly alter hydrogen bonding and van der Waals interactions with the NMDA receptor’s ligand-binding domain. Conduct competitive binding assays using radiolabeled ([<sup>3</sup>H]MK-801) or fluorescence-based techniques. Compare IC50 values between deuterated and non-deuterated forms; a <10% difference is typically negligible for most pharmacological studies .

Q. How can researchers validate the purity of this compound for use in impurity profiling of dextromethorphan APIs?

- Chromatographic Purity: Use HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v). Ensure the deuterated compound’s retention time matches the non-deuterated analog, with ≥95% peak area .

- Mass Spectrometry Confirmation: Perform HRMS to verify the molecular ion [M+H]<sup>+</sup> at m/z 411.2215 (theoretical) and assess isotopic enrichment (≥98% deuterium at specified positions).

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in CAS numbers or molecular formulas reported for this compound across sources?

Discrepancies (e.g., CAS 1426174-16-4 vs. 524713-59-5) often arise from vendor-specific nomenclature or salt form variations. Cross-validate using spectral data (NMR, HRMS) and consult supplier Certificates of Analysis (CoA) for batch-specific identifiers . For regulatory submissions, align with pharmacopeial standards (e.g., USP or EP monographs).

Q. What analytical approaches reconcile inconsistent recovery rates of this compound in pharmacokinetic studies?

- Matrix-Matched Calibration: Prepare standard curves in the same biological matrix (e.g., human plasma) to account for extraction efficiency variations.

- Stability Testing: Assess short-term (room temperature) and long-term (-80°C) stability to rule out degradation. If recovery drops >15%, revise sample preparation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.